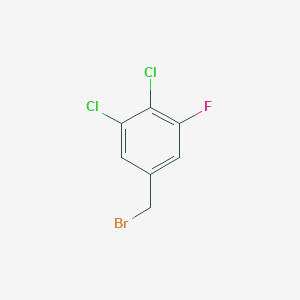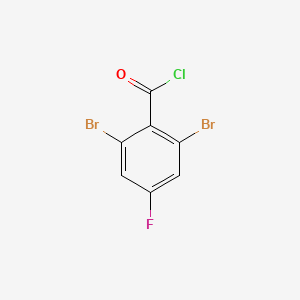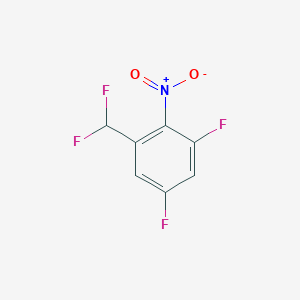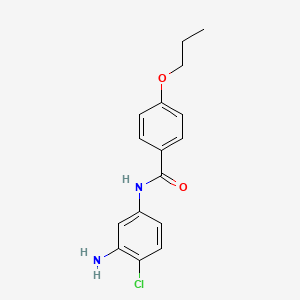
N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
説明
N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Improved Drug Absorption
- Submicron Particle Production for Enhanced Absorption: N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a compound similar to N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, demonstrated improved oral absorption when its particle size was reduced to the submicron region. This was achieved through wet milling in a decaglycerin monolaurate aqueous solution, enhancing dissolution rate and oral absorption in rats. This suggests that size reduction techniques can enhance the bioavailability of poorly soluble drugs like this compound (Kondo et al., 1993).
Pharmacokinetics and Bioavailability
- Micronization to Improve Bioavailability: The micronization of HO-221, a structurally similar compound to this compound, showed that reducing the particle size significantly improved its oral bioavailability in animals. This indicates the potential of micronization to enhance the absorption and bioavailability of similar compounds (Kondo et al., 1993).
Reductive Chemistry and Cytotoxicity
- Reductive Chemistry in Hypoxia-Selective Cytotoxins: A study on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares structural similarities with this compound, revealed that its selective toxicity under hypoxic conditions is due to oxygen-inhibited enzymatic reduction. Understanding the reductive chemistry of such compounds is crucial for investigating their role as potential cytotoxic agents in cancer therapy (Palmer et al., 1995).
Molecular Structure and Intermolecular Interactions
- Structural Analysis and Molecular Interactions: The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, structurally similar to this compound, was analyzed through X-ray diffraction and DFT calculations. This study highlights the importance of understanding intermolecular interactions, which could provide insights into the behavior of this compound in different environments (Karabulut et al., 2014).
Synthesis and Characterization of Derivatives
- Synthesis of Derivatives for Potential Applications: Research on various derivatives of benzamide compounds, such as the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, provides a framework for the synthesis and potential applications of this compound derivatives in medicinal chemistry (Hosokami et al., 1992).
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBEJYGDOYERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)


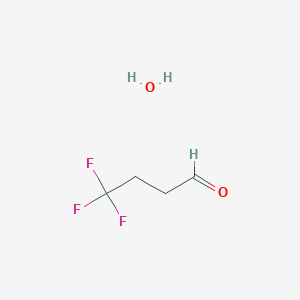
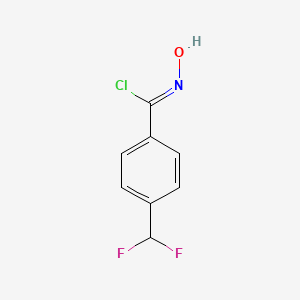
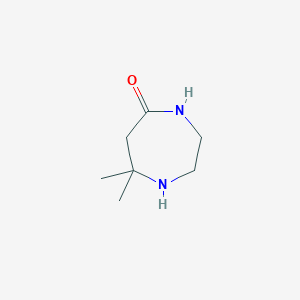

![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)

